molecular formula C17H17N3O4S2 B2777529 (E)-2-(3-(5-nitrothiophen-2-yl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477494-61-4

(E)-2-(3-(5-nitrothiophen-2-yl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

货号: B2777529
CAS 编号: 477494-61-4
分子量: 391.46
InChI 键: CWWGGKLCTSYWNW-SOFGYWHQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (E)-2-(3-(5-nitrothiophen-2-yl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide features a cycloheptathiophene core substituted with a carboxamide group at position 3 and an acrylamido-linked 5-nitrothiophene moiety at position 2. The (E)-configuration of the acrylamido double bond enhances structural rigidity, which is critical for molecular interactions in biological systems. This scaffold is part of a broader class of cycloheptathiophene derivatives investigated for antiviral and enzyme-inhibitory activities, particularly targeting influenza polymerase assembly .

属性

IUPAC Name

2-[[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c18-16(22)15-11-4-2-1-3-5-12(11)26-17(15)19-13(21)8-6-10-7-9-14(25-10)20(23)24/h6-9H,1-5H2,(H2,18,22)(H,19,21)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWGGKLCTSYWNW-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(E)-2-(3-(5-nitrothiophen-2-yl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on its synthesis, mechanisms of action, and biological effects, particularly in the context of anticancer and antiviral applications.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A thienopyridine core .
  • A nitrothiophene moiety .
  • An acrylamido group .

This structural diversity contributes to its varied biological activities. The compound's molecular formula is C18H16N4O5S2C_{18}H_{16}N_{4}O_{5}S_{2}, with a molecular weight of 462.53 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thienopyridine Core : Achieved through cyclization reactions involving 2-aminothiophene derivatives.
  • Introduction of Functional Groups : The acrylamide moiety is formed by reacting intermediates with suitable acrylamide derivatives under controlled conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HT29 (colorectal cancer) cells. These studies involved assessing cell viability using assays like MTT and colony formation assays .
Cell LineIC50 Value (µM)Mechanism
MCF-715Induction of apoptosis
HT2920DNA damage and mitochondrial disruption

These findings suggest that the compound may activate apoptotic pathways and induce DNA damage, leading to cancer cell death.

Antiviral Activity

The compound has also been evaluated for antiviral properties:

  • Reverse Transcriptase Inhibition : Similar cycloheptathiophene derivatives have been identified as inhibitors of reverse transcriptase (RT), a key enzyme in retroviral replication. The presence of specific functional groups enhances binding affinity to the RT enzyme's active site .
Compound TypeIC50 Value (µM)Target Enzyme
Cycloheptathiophene Derivative0.84RNase H
Other Derivatives1.5 - 3.0RT

Docking studies indicate that these compounds interact with an allosteric site on the enzyme, potentially disrupting viral replication processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely inhibits key enzymes involved in cancer cell proliferation and viral replication.
  • Induction of Apoptosis : It may trigger apoptotic pathways through mitochondrial dysfunction and DNA damage.
  • Angiogenesis Inhibition : Some studies suggest that related compounds can inhibit angiogenesis, further contributing to their anticancer effects .

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key analogs are compared in Table 1 , focusing on substituents, synthetic yields, and biological activities.

Table 1: Structural and Functional Comparison of Cycloheptathiophene-3-carboxamide Derivatives

Compound Name / ID Substituents (R1, R2) Molecular Weight (g/mol) Yield (%) Biological Activity (if reported) References
Target Compound: (E)-2-(3-(5-nitrothiophen-2-yl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide R1 = 5-nitrothiophen-2-yl acrylamido, R2 = CONH2 347.4 N/A Potential antiviral (inferred)
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrothiophene-2-carboxamide (CAS 722466-66-2) R1 = 5-nitrothiophen-2-carboxamido, R2 = CN 347.4 N/A Unknown
Compound 14 (N-Cyclohexyl-2-(2-hydroxybenzamido)-...) R1 = 2-hydroxybenzamido, R2 = CONH-cyclohexyl 456.5 16 Influenza polymerase inhibition
Compound 22 (2-(4-Chlorobenzamido)-N-(2-hydroxyphenyl)-...) R1 = 4-chlorobenzamido, R2 = CONH-2-hydroxyphenyl 439.9 64 Influenza polymerase inhibition
Compound 7 (2-[(2-Chloro-4-fluorobenzoyl)amino]-N-pyridin-2-yl-...) R1 = 2-chloro-4-fluorobenzoyl, R2 = CONH-pyridin-2-yl 456.9 25 Antiviral (structural analog)

Key Observations:

  • Synthetic Challenges: Yields for cycloheptathiophene derivatives vary significantly (10–64%), with lower yields observed for bulky substituents (e.g., Compound 23: 10% yield due to steric hindrance) .
  • Biological Relevance: Analogs with chlorinated aromatic substituents (e.g., Compound 22) show higher yields (64%) and potent antiviral activity, suggesting halogen interactions improve target binding .
Physicochemical Properties
  • Hydrogen Bonding Capacity: The carboxamide group (CONH2) and nitro group in the target compound increase hydrogen bond donor/acceptor counts (HBD = 1, HBA = 6), enhancing solubility and target engagement compared to cyano-substituted analogs (HBD = 1, HBA = 5) .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare the cyclohepta[b]thiophene-3-carboxamide scaffold?

  • Methodological Answer : The core structure is synthesized via multi-step protocols, often starting with a Gewald reaction to form the thiophene ring. Subsequent functionalization involves acylation using chlorinated benzoyl or aliphatic carbonyl reagents (e.g., 2-chloro-4-fluorobenzoyl chloride) under anhydrous conditions (e.g., CH₂Cl₂) with triethylamine as a base. Purification typically employs flash chromatography (e.g., 15% ethyl acetate/hexane) or recrystallization (ethanol or methanol) .
  • Key Characterization : ¹H NMR (CDCl₃ or DMSO-d₆) confirms substituent integration and cycloheptane ring proton multiplicity. HRMS validates molecular ion peaks .

Q. How is the stereochemistry of the acrylamido group in the (E)-configuration confirmed?

  • Methodological Answer : The (E)-configuration is determined via NOESY NMR to assess spatial proximity between the acrylamido group and adjacent protons. Computational modeling (e.g., density functional theory) may corroborate stability trends for (E) vs. (Z) isomers .

Advanced Research Questions

Q. What strategies optimize the compound’s solubility and bioavailability without compromising bioactivity?

  • Methodological Answer :

  • Structural Modifications : Introducing sulfonyl or methoxy groups (e.g., 4-methoxyphenylsulfonyl) enhances hydrophilicity. Ethylsulfonyl derivatives demonstrate improved solubility while maintaining inhibitory activity against viral polymerases .
  • Formulation : Co-crystallization with cyclodextrins or micellar encapsulation (using poloxamers) improves aqueous dispersion. These methods are validated via dissolution testing and in vivo pharmacokinetic studies .

Q. How do computational studies inform the design of derivatives targeting influenza polymerase subunits?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding affinities to PB1-PB2 interfaces. Key interactions include hydrogen bonding between the nitro group and Arg355, and π-π stacking of the thiophene ring with Phe323 .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories. Free energy calculations (MM-PBSA) quantify binding energetics .

Q. What analytical techniques resolve contradictions in reported bioactivity data (e.g., RNase H vs. acetylcholinesterase inhibition)?

  • Methodological Answer :

  • Orthogonal Assays : Confirm target specificity using:
  • Fluorescent polarization for RNase H inhibition (NSC727447 analogue activity at IC₅₀ = 2.1 µM) .
  • Ellman’s method for acetylcholinesterase inhibition (IC₅₀ = 8.7 µM for thiophene-carboxamide derivatives) .
  • Off-Target Screening : Broad-spectrum kinase profiling (Eurofins) identifies cross-reactivity.

Experimental Design & Data Analysis

Q. How to design SAR studies for nitrothiophene acrylamido derivatives?

  • Methodological Answer :

  • Variable Substituents : Systematically vary the nitrothiophene position (2- vs. 5-nitro) and cycloheptane ring size (6- vs. 7-membered).
  • Control Experiments : Include parent compounds lacking the acrylamido group to isolate its contribution to activity .
  • Data Normalization : Express bioactivity as % inhibition relative to positive controls (e.g., oseltamivir for antiviral assays) .

Q. What crystallographic techniques validate the compound’s solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX programs) resolves bond lengths and angles. ORTEP-3 GUI visualizes thermal ellipsoids and packing diagrams. Key metrics: R-factor ≤ 0.05, CCDC deposition .

Tables of Key Data

Property Value/Technique Reference
Synthetic Yield Range20–41% (method-dependent)
RNase H Inhibition (IC₅₀)2.1 µM (NSC727447 analogue)
Acetylcholinesterase IC₅₀8.7 µM (thiophene-carboxamide)
Aqueous Solubility (Ethylsulfonyl derivative)12.5 mg/mL (pH 7.4)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。